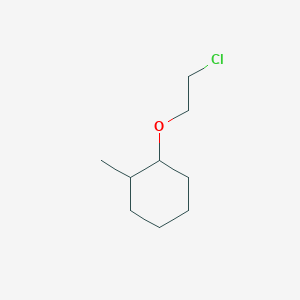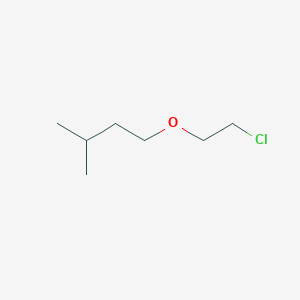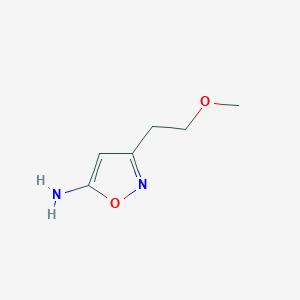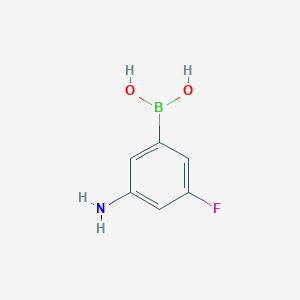
3-Bromo-4,5-diethoxybenzoyl chloride
Übersicht
Beschreibung
“3-Bromo-4,5-diethoxybenzoyl chloride” is a chemical compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, diethoxy, and benzoyl chloride groups . The exact structure can be represented by the canonical SMILES string:CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 307.57 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of various brominated compounds, including 3-bromo-4,5-diethoxybenzoyl chloride, involves techniques like bromination with N-bromosuccinimide in boiling carbon tetrachloride. Such processes are integral in creating pharmacologically active derivatives (Chapman, Clarke, Gore, & Sharma, 1971).
- Research on zinc phthalocyanine derivatives substituted with brominated compounds, including those related to this compound, shows potential in photodynamic therapy for cancer treatment. These compounds demonstrate high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Organic Synthesis
- The compound and its related derivatives find applications in organic synthesis, such as the creation of novel N-hydroxy-N-aryl pyrazole carboxamides, which are evaluated for their insecticidal and fungicidal activities (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
- In another study, 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones reacted with p-methoxybenzoyl chloride to form derivatives, demonstrating the role of this compound in synthesizing compounds with potential pharmaceutical applications (Yüksek, Alkan, Bahçeci, Çakmak, Ocak, Baykara, Aktaş, & Ağyel, 2008).
Photodynamic Therapy and Cancer Research
- The compound's derivatives have been studied for their potential in photodynamic therapy, particularly in treating cancer. For instance, hetero annulated carbazoles, including derivatives of this compound, have shown promising in vitro antitumor activity (Murali, Sparkes, & Prasad, 2017).
Novel Compounds and Drug Development
- The synthesis of various novel compounds using this compound or its derivatives plays a critical role in developing new drugs and therapies. Studies involve synthesizing new compounds and assessing their biological activities, such as antitubercular and antimicrobial properties (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in reactions like the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-4,5-diethoxybenzoyl chloride would likely act as an electrophile . The bromine atom in the compound would be replaced by an organoboron reagent in the presence of a palladium catalyst . The exact mode of action would depend on the specific reaction conditions and the organoboron reagent used .
Result of Action
The result of the action of this compound would largely depend on the context in which it’s used. In a Suzuki–Miyaura cross-coupling reaction, for example, it would help form a new carbon–carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the temperature and pH of the reaction environment, the presence of a suitable catalyst, and the specific organoboron reagent used in the reaction .
Eigenschaften
IUPAC Name |
3-bromo-4,5-diethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGSVVDMSRSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)




![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)



